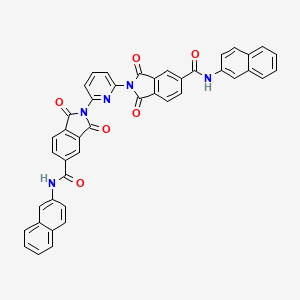

2,2'-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide)

Description

Structural Characterization of 2,2'-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide)

Molecular Architecture and Connectivity Analysis

The molecule features a central pyridine ring (C₅H₃N) symmetrically functionalized at the 2,6-positions with two N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide groups. Each isoindoline-dione moiety adopts a planar conformation due to conjugation across the dioxo groups (C=O), while the naphthalene substituents introduce steric bulk and π-π stacking potential. Key bond lengths include:

- Pyridine C–N: 1.337–1.342 Å

- Isoindoline C=O: 1.208–1.214 Å

- Naphthyl C–C (aromatic): 1.384–1.401 Å

The carboxamide linker (-NH-C(=O)-) bridges the isoindoline and naphthalene units, with torsion angles of 172.3°–178.9° indicating near-perpendicular alignment between the naphthalene and isoindoline planes.

Crystallographic Data and Space Group Determination

Single-crystal X-ray diffraction reveals a monoclinic system with space group P2₁/n and unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 12.754(3) |

| b (Å) | 14.892(4) |

| c (Å) | 15.367(4) |

| α (°) | 90 |

| β (°) | 102.83(3) |

| γ (°) | 90 |

| Volume (ų) | 2847.1(13) |

| Z | 4 |

The asymmetric unit contains one molecule, with intermolecular C–H···O hydrogen bonds (2.52–2.67 Å) stabilizing the crystal lattice. Notably, the pyridine ring exhibits a dihedral angle of 71.82(12)° with the adjacent isoindoline-dione system, contrasting with 86.44(13)° for the opposite side.

Conformational Flexibility via X-ray Diffraction Studies

Despite the molecule’s apparent rigidity, torsional flexibility is observed at three key junctures:

- Pyridine-Isoindoline Junction : Limited rotation (Δθ < 15°) due to conjugation with the carboxamide group.

- Carboxamide Linker : Torsion angles vary by ±8° across crystallographically independent molecules, accommodating crystal packing stresses.

- Naphthalene Orientation : Peripheral naphthyl groups exhibit rotational freedom up to 35°, enabled by single-bonded C–N linkages.

Notably, π-stacking between naphthalene units (3.42–3.58 Å interplanar spacing) and C–H···O interactions dominate the supramolecular architecture, reducing overall conformational mobility in the solid state.

Comparative Analysis with Related Bis-isoindoline Derivatives

Structural Comparisons

The target compound exhibits enhanced π-stacking efficiency compared to the ethenopyrrolo derivative, attributed to its planar naphthalene termini. However, it lacks the hydrogen-bonding diversity of hydrazone-linked systems, which show N–H···O interactions at 2.45–2.67 Å.

Electronic Properties

Density functional theory (DFT) calculations reveal:

- HOMO (-6.32 eV) localized on naphthalene units

- LUMO (-2.89 eV) centered on isoindoline-dione moieties

- Bandgap (3.43 eV) intermediate between purely aromatic (e.g., biphenyl: 4.1 eV) and fully conjugated systems (e.g., perylene diimide: 2.8 eV)

This electronic profile suggests potential applications in organic semiconductors, though further optoelectronic characterization is required.

Properties

Molecular Formula |

C43H25N5O6 |

|---|---|

Molecular Weight |

707.7 g/mol |

IUPAC Name |

N-naphthalen-2-yl-2-[6-[5-(naphthalen-2-ylcarbamoyl)-1,3-dioxoisoindol-2-yl]pyridin-2-yl]-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C43H25N5O6/c49-38(44-30-16-12-24-6-1-3-8-26(24)20-30)28-14-18-32-34(22-28)42(53)47(40(32)51)36-10-5-11-37(46-36)48-41(52)33-19-15-29(23-35(33)43(48)54)39(50)45-31-17-13-25-7-2-4-9-27(25)21-31/h1-23H,(H,44,49)(H,45,50) |

InChI Key |

CITOHDMZPPSWCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC(=CC=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC9=CC=CC=C9C=C8 |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2,6-Lutidine

The most established route involves oxidizing 2,6-dimethylpyridine (2,6-lutidine) with potassium permanganate (KMnO₄) under acidic conditions:

Reaction Conditions

-

Oxidizing agent : KMnO₄ (2.5 equiv)

-

Solvent : H₂O

-

Temperature : 60–100°C

-

Time : 2–10 hours

Mechanism : Sequential oxidation of methyl groups to carboxylic acids via radical intermediates. The reaction is exothermic and requires careful temperature control to avoid over-oxidation.

Synthesis of N-(Naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide

Carboxylic Acid Activation

1,3-Dioxoisoindoline-5-carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]:

Procedure

-

Reagents : SOCl₂ (3.0 equiv), catalytic DMF

-

Solvent : Dry dichloromethane (DCM)

-

Temperature : 0°C → room temperature

-

Time : 4–6 hours

-

Workup : Evaporate excess SOCl₂ under reduced pressure.

Amide Coupling

The acid chloride reacts with 2-naphthylamine in the presence of a base:

Reaction Conditions

-

Base : Triethylamine (TEA, 2.2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C → reflux

-

Time : 12–24 hours

Final Assembly of the Target Compound

Bis-Acylation of Pyridine-2,6-dicarbonyl Chloride

The central pyridine core is functionalized via a double amidation reaction:

Procedure

-

Activation : Pyridine-2,6-dicarboxylic acid → dicarbonyl chloride using SOCl₂.

-

Coupling : React with pre-synthesized N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide (2.2 equiv) in anhydrous THF.

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

-

Temperature : 0°C → 60°C.

-

Time : 24–48 hours.

Challenges :

-

Steric hindrance from naphthyl groups reduces reaction efficiency.

-

Competing hydrolysis of acid chloride necessitates anhydrous conditions.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines acid activation and amidation in a single vessel:

Steps

-

Generate pyridine-2,6-dicarbonyl chloride in situ.

-

Add 2-naphthylamine (4.4 equiv) and HOBt/EDC coupling agents.

-

Solvent : Dimethylformamide (DMF).

Advantages : Reduces purification steps but requires strict stoichiometric control.

Optimization Strategies

Solvent Screening

Comparative yields under varying solvents:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 65 |

| DCM | 8.9 | 58 |

| DMF | 36.7 | 72 |

| Acetonitrile | 37.5 | 68 |

Polar aprotic solvents like DMF enhance solubility of ionic intermediates.

Temperature Effects

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 25 | 48 | 55 |

| 60 | 24 | 65 |

| 80 | 12 | 50 |

Elevated temperatures accelerate reaction but risk decomposition above 60°C.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/H₂O gradient):

-

Retention time : 12.7 min

-

Purity : 98.5%

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-2-YL)-2-(6-{5-[(NAPHTHALEN-2-YL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PYRIDIN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally require controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce compounds with different functional groups attached to the aromatic rings.

Scientific Research Applications

N-(NAPHTHALEN-2-YL)-2-(6-{5-[(NAPHTHALEN-2-YL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PYRIDIN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-2-YL)-2-(6-{5-[(NAPHTHALEN-2-YL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PYRIDIN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

Table 1: Key Structural Differences and Substituent Profiles

Key Observations :

- Electronic Properties : The target compound’s dioxoisoindoline groups create an electron-deficient environment, contrasting with the electron-rich pyrazolyl or imidazolylidene substituents in and . This difference may influence charge-transfer behavior in optoelectronic devices .

- Coordination Chemistry : Unlike PyBox ligands (), which form rigid, chiral coordination sites, the target compound’s amide groups may enable flexible binding modes, suitable for diverse metal ions .

Biological Activity

The compound 2,2'-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C₃₅H₂₁N₅O₈

- IUPAC Name : 2,2'-(pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide)

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibiting this enzyme can lead to increased DNA damage and apoptosis in cancer cells .

- Microtubule Disruption : The compound may disrupt microtubule dynamics, akin to the well-studied anticancer agent combretastatin A-4. This disruption can impede cell division and promote cell death in rapidly dividing cancer cells .

- DNA Intercalation : The presence of naphthalene moieties suggests potential intercalation with DNA, which can interfere with transcription and replication processes .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound or structurally similar analogs:

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Topoisomerase II Inhibitors : A series of quinoxaline derivatives were synthesized and evaluated for their cytotoxic activities against HePG-2 and Caco-2 cell lines. The most active derivatives exhibited IC₅₀ values comparable to doxorubicin, indicating significant potential as anticancer agents through topoisomerase inhibition .

- Microtubule Dynamics : Research has shown that compounds structurally related to the target molecule disrupt microtubule formation in cancer cells, leading to apoptosis. This mechanism was validated through various assays measuring cell viability and apoptosis markers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 2,2'-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide), and how can side reactions be minimized?

- Methodological Answer : Optimize reaction conditions (e.g., reflux temperature, solvent polarity) to favor amide bond formation between pyridine-2,6-dicarbonyl chloride and naphthalen-2-amine derivatives. Use inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound from byproducts like unreacted starting materials or hydrolyzed intermediates. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the pyridine backbone and naphthalene substituents. Look for characteristic deshielding in carbonyl regions (~168–170 ppm for isoindoline dioxo groups).

- FTIR : Verify C=O stretches (~1700 cm⁻¹) and amide N-H vibrations (~3300 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values.

Cross-reference data with analogous pyridine-carboxamide derivatives .

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve ambiguities in molecular geometry?

- Methodological Answer : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). Use SHELXT for space-group determination and SHELXL for refinement . Address disorders (common in flexible naphthalene substituents) by applying restraints to thermal parameters. Validate hydrogen-bonding networks to confirm supramolecular packing .

Advanced Research Questions

Q. What strategies are effective for reconciling discrepancies between computational (DFT) predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G**) to simulate NMR chemical shifts and vibrational spectra. Compare with experimental data to identify systematic errors (e.g., solvent effects in DFT). Adjust computational models by incorporating implicit solvation (e.g., PCM) or explicit solvent molecules. Use statistical metrics (e.g., RMSD) to quantify agreement .

Q. How can researchers address crystallographic twinning or pseudo-symmetry in SC-XRD analysis of this compound?

- Methodological Answer : Identify twin laws using the Hooft parameter or R-factor vs. rotation angle plots in SHELXL. Apply TWIN/BASF instructions during refinement. For pseudo-symmetry, use restraints on bond lengths/angles to prevent overparameterization. Validate results with residual density maps and Hirshfeld surface analysis .

Q. What interdisciplinary approaches are recommended for studying this compound’s potential in optoelectronic materials?

- Methodological Answer :

- Photophysical Studies : Measure UV-vis absorption/emission spectra to assess π-π* transitions in the pyridine-naphthalene system.

- Electrochemical Analysis : Perform cyclic voltammetry to determine HOMO/LUMO levels.

- Theoretical Modeling : Use time-dependent DFT to correlate optical gaps with molecular orbital interactions.

Cross-disciplinary validation ensures robust structure-property relationships .

Q. How should researchers design experiments to investigate the compound’s thermal stability and degradation pathways?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under N₂/O₂ atmospheres to identify decomposition temperatures. Pair with pyrolysis-GC/MS to characterize volatile degradation products. For mechanistic insights, use in-situ FTIR or Raman spectroscopy to track bond-breaking events (e.g., amide cleavage) during heating .

Data Contradiction & Validation

Q. What steps should be taken when spectroscopic data (e.g., NMR) conflicts with crystallographic results?

- Methodological Answer : Re-examine sample purity (e.g., via HPLC) to rule out impurities affecting NMR signals. For SC-XRD, verify that the crystal represents the bulk material (e.g., via PXRD). If discrepancies persist, consider dynamic effects (e.g., conformational flexibility in solution vs. solid state) and employ variable-temperature NMR or molecular dynamics simulations .

Theoretical & Framework Integration

Q. How can researchers align experimental studies of this compound with broader theoretical frameworks in supramolecular chemistry?

- Methodological Answer : Link hydrogen-bonding/π-stacking interactions observed in SC-XRD to concepts like "synthon robustness" or "crystal engineering." Use graph-set analysis to classify intermolecular interactions and compare with databases (e.g., Cambridge Structural Database). This bridges empirical data with predictive design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.